N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide
Description
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Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N4O4S/c1-25(2)19-8-6-18(7-9-19)21(27-14-12-26(3)13-15-27)17-24-32(28,29)23-16-20(30-4)10-11-22(23)31-5/h6-11,16,21,24H,12-15,17H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWKJDMTJBRSHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNS(=O)(=O)C2=C(C=CC(=C2)OC)OC)C3=CC=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 454.5 g/mol. The compound features a dimethylamino group, a piperazine ring, and a methoxybenzene sulfonamide moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 454.5 g/mol |
| Structure | Structure |
The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that it may inhibit specific enzymes involved in neurotransmission and metabolic pathways.
- Acetylcholinesterase (AChE) Inhibition : Similar compounds have shown significant inhibitory effects on AChE, which is crucial for regulating acetylcholine levels in the nervous system. For example, related structures demonstrated IC50 values as low as 0.15 μmol/L against AChE, indicating potent activity .
- Receptor Modulation : The compound may also interact with serotonin receptors due to the presence of the piperazine moiety, which is known to influence mood and anxiety disorders.
Structure-Activity Relationship (SAR)
The SAR studies highlight how modifications in the chemical structure affect biological activity:
- Dimethylamino Group : The presence of this group enhances lipophilicity and facilitates binding to target sites.
- Piperazine Ring : This structure contributes to selectivity for certain receptors and enzymes.
- Methoxy Substituents : The positioning and number of methoxy groups can significantly alter the inhibitory potency against AChE.
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Study on AChE Inhibitors : A study published in Pharmacology found that compounds with para-substituted dimethylamino groups exhibited enhanced selectivity for AChE over butyrylcholinesterase (BChE), making them potential candidates for Alzheimer's disease treatment .
- Antidepressant Activity : Research has indicated that compounds containing piperazine structures can exhibit antidepressant-like effects in animal models, suggesting that this compound may also possess similar therapeutic properties .
- Antimicrobial Properties : Some derivatives have shown efficacy against bacterial strains, indicating potential applications in treating infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
